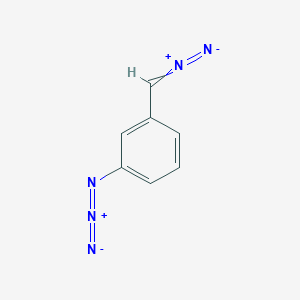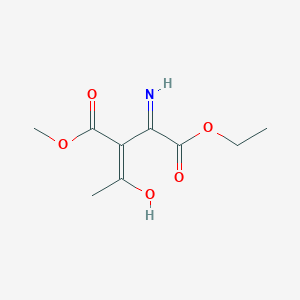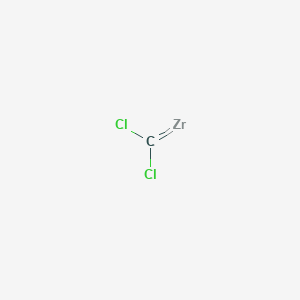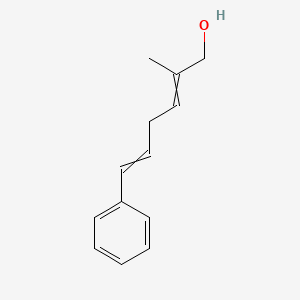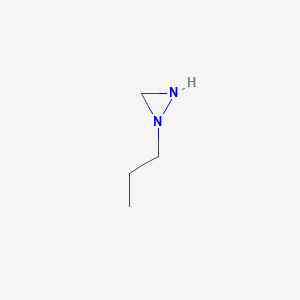
1-Propyldiaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyldiaziridine is a heterocyclic compound characterized by a three-membered ring containing two nitrogen atoms. This structure imparts significant ring strain, making it a highly reactive molecule. The compound is a derivative of diaziridine, which is known for its configurational stability due to the prevention of Walden inversion by the ring strain .
Métodos De Preparación
1-Propyldiaziridine can be synthesized through several methods:
From Carbonyl Compounds: One common method involves treating a carbonyl compound with an aminating reagent such as hydroxylamine-O-sulfonic acid and a primary aliphatic amine under slightly basic conditions.
Using N-Chloroalkylamines: Another method includes the reaction of N-chloroalkylamines with primary aliphatic amines at high pressure.
In Water or Aprotic Solvents: The synthesis can also be performed in water or a water-methanol mixture at controlled pH, or in aprotic solvents in the presence of potassium carbonate.
Análisis De Reacciones Químicas
1-Propyldiaziridine undergoes various chemical reactions:
Oxidation: It can be oxidized to more stable diazirines using reagents like iodine and triethylamine.
Ring Expansion: The compound can undergo ring expansion reactions with electrophilic reagents such as ketenes or isocyanates.
Substitution: It can participate in substitution reactions, particularly with electrophilic reagents, leading to the formation of various derivatives.
Aplicaciones Científicas De Investigación
1-Propyldiaziridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Propyldiaziridine involves its high reactivity due to the ring strain in its three-membered structure. This strain makes the nitrogen atoms highly nucleophilic, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific derivatives and their applications, particularly in biological systems where they can interact with enzymes and receptors .
Comparación Con Compuestos Similares
1-Propyldiaziridine can be compared with other diaziridine derivatives:
1-Isopropyldiaziridine: Similar in structure but with an isopropyl group instead of a propyl group, leading to slightly different reactivity and applications.
1,2-Dipropyldiaziridine: Contains two propyl groups, which increases steric hindrance and affects its chemical behavior.
1,2-Diazacyclopropane: The parent compound of diaziridines, which lacks any substituents on the nitrogen atoms, making it less sterically hindered and more reactive.
Propiedades
Número CAS |
138937-94-7 |
|---|---|
Fórmula molecular |
C4H10N2 |
Peso molecular |
86.14 g/mol |
Nombre IUPAC |
1-propyldiaziridine |
InChI |
InChI=1S/C4H10N2/c1-2-3-6-4-5-6/h5H,2-4H2,1H3 |
Clave InChI |
ZGAGBQQRJWAEBU-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


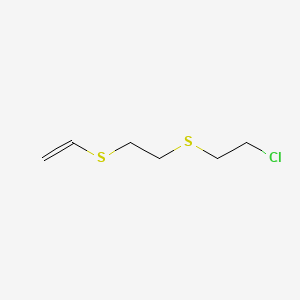
![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)

![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)
![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)
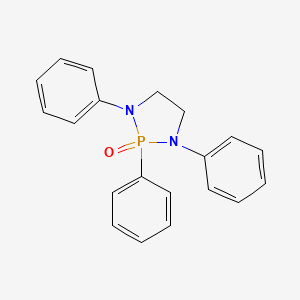
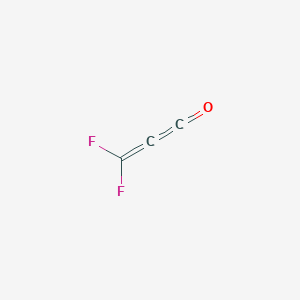

![2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate](/img/structure/B14288704.png)
